Physicochemical Properties of Dabigatran-d4: An In-depth Technical Guide
Physicochemical Properties of Dabigatran-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabigatran-d4 is the deuterated analog of Dabigatran, a potent, reversible, non-peptide direct thrombin inhibitor. It is utilized as an internal standard in pharmacokinetic and bioanalytical studies of Dabigatran. Understanding the physicochemical properties of Dabigatran-d4 is crucial for the development of robust analytical methods and for ensuring accuracy in preclinical and clinical research. This guide provides a comprehensive overview of the core physicochemical properties of Dabigatran-d4, including detailed experimental protocols for their determination and a summary of its mechanism of action.
Core Physicochemical Properties
The key physicochemical parameters of a drug substance influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.
Table 1: Summary of Physicochemical Properties of Dabigatran and Dabigatran-d4
| Property | Dabigatran-d4 | Dabigatran | Reference |
| Chemical Name | 3-[--INVALID-LINK--amino]propanoic acid | 3-[--INVALID-LINK--amino]propanoic acid | [1] |
| CAS Number | 1618637-32-3 | 211914-51-1 | [1] |
| Molecular Formula | C₂₅H₂₁D₄N₇O₃ | C₂₅H₂₅N₇O₃ | [1] |
| Molecular Weight | 475.54 g/mol | 471.51 g/mol | [1] |
| Melting Point | Not Experimentally Determined | 268-272 °C | [2] |
| Boiling Point | Not Experimentally Determined | 797.1 ± 70.0 °C (Predicted) | |
| Aqueous Solubility | Not Experimentally Determined | 1.8 mg/mL (in pure water) | [3] |
| pKa | Not Experimentally Determined | 4.0 ± 0.1 (benzimidazole), 6.7 ± 0.1 (carbamic acid hexyl ester moiety of prodrug) | |
| logP (Octanol-Water) | 1.7 (Computed, XLogP3-AA) | 2.05 (Active Drug), 5.17 (Prodrug) | [4][5] |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physicochemical properties of pharmaceutical compounds like Dabigatran-d4.
Melting Point Determination
The melting point is a critical parameter for the identification and purity assessment of a crystalline solid.
Methodology: Capillary Melting Point Method
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Sample Preparation: A small amount of the Dabigatran-d4 powder is finely ground and dried under vacuum.
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Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
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Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
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Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it completely liquefies (meniscus formation) are recorded as the melting range.
Aqueous Solubility Determination
Aqueous solubility is a fundamental property that influences a drug's dissolution rate and bioavailability.
Methodology: Shake-Flask Method
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Solution Preparation: An excess amount of Dabigatran-d4 is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
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Equilibration: The container is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of Dabigatran-d4 in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Calculation: The aqueous solubility is expressed in mg/mL or µg/mL.
pKa Determination
The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.
Methodology: Potentiometric Titration
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Sample Preparation: A known concentration of Dabigatran-d4 is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile if the aqueous solubility is low.
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Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.
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Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) are determined from the inflection points of the curve or by using appropriate software for data analysis.
logP (Octanol-Water Partition Coefficient) Determination
The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution.
Methodology: Shake-Flask Method
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Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
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Partitioning: A known amount of Dabigatran-d4 is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.
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Equilibration: The mixture is agitated for a sufficient time (e.g., 24 hours) at a constant temperature to allow for the partitioning of the compound between the two phases to reach equilibrium.
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Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
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Quantification: The concentration of Dabigatran-d4 in each phase is determined using a suitable analytical method like HPLC-UV or LC-MS.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Mechanism of Action and Bioanalytical Workflow
Dabigatran's Mechanism of Action
Dabigatran, and by extension Dabigatran-d4, acts as a direct thrombin inhibitor. Thrombin (Factor IIa) is a crucial enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot. By directly binding to the active site of thrombin, Dabigatran blocks its enzymatic activity, thereby preventing thrombus formation.
Caption: Dabigatran directly inhibits Thrombin, preventing the conversion of Fibrinogen to Fibrin and subsequent clot formation.
Bioanalytical Workflow for Dabigatran-d4 Quantification
Dabigatran-d4 is primarily used as an internal standard for the quantification of Dabigatran in biological matrices. A typical bioanalytical workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is outlined below.
Caption: A typical bioanalytical workflow for the quantification of Dabigatran using Dabigatran-d4 as an internal standard.
Conclusion
This technical guide provides a thorough overview of the physicochemical properties of Dabigatran-d4, leveraging data from its non-deuterated counterpart, Dabigatran. The detailed experimental protocols offer a practical framework for laboratories to determine these critical parameters. The inclusion of the mechanism of action and a bioanalytical workflow further enhances the understanding of Dabigatran-d4's application in pharmaceutical research and development. While experimental data for Dabigatran-d4 remains to be fully elucidated in publicly accessible literature, the information presented here serves as a valuable resource for scientists and researchers in the field.
References
- 1. sussex-research.com [sussex-research.com]
- 2. Dabigatran | 211914-51-1 | FD32710 | Biosynth [biosynth.com]
- 3. WO2015071841A1 - Complexes of dabigatran and its derivatives, process for the preparation thereof and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 4. Dabigatran-d4 | C25H25N7O3 | CID 77846800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Relevance of physicochemical properties and functional pharmacology data to predict the clinical safety profile of direct oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
